molecular formula C8H10N2O2 B2368242 2-Methyl-2-(pyrazin-2-yl)propanoic acid CAS No. 1209049-55-7

2-Methyl-2-(pyrazin-2-yl)propanoic acid

Cat. No.: B2368242
CAS No.: 1209049-55-7
M. Wt: 166.18
InChI Key: JMVKNEOJHGEWGW-UHFFFAOYSA-N
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Description

2-Methyl-2-(pyrazin-2-yl)propanoic acid is an organic compound with the molecular formula C8H10N2O2 and a molecular weight of 166.18 g/mol . . This compound features a pyrazine ring, which is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4.

Preparation Methods

The synthesis of 2-Methyl-2-(pyrazin-2-yl)propanoic acid can be achieved through various synthetic routes. One common method involves the reaction of pyrazine with isobutyric acid derivatives under specific conditions. Industrial production methods often utilize bulk manufacturing processes, which may involve custom synthesis and sourcing of raw materials . The reaction conditions typically include the use of solvents like toluene and catalysts such as tetrabutylammonium iodide and potassium carbonate .

Chemical Reactions Analysis

2-Methyl-2-(pyrazin-2-yl)propanoic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include potassium permanganate for oxidation and sodium amalgam for reduction . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate can yield α-hydroxyisobutyric acid .

Scientific Research Applications

2-Methyl-2-(pyrazin-2-yl)propanoic acid has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it can be used to study the effects of pyrazine derivatives on various biological systemsIndustrially, it is used in the production of various chemical intermediates .

Mechanism of Action

The mechanism of action of 2-Methyl-2-(pyrazin-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The pyrazine ring in its structure allows it to bind to various receptors and enzymes, influencing their activity. This interaction can lead to changes in cellular processes and biochemical pathways, which can be harnessed for therapeutic purposes .

Comparison with Similar Compounds

2-Methyl-2-(pyrazin-2-yl)propanoic acid can be compared with other similar compounds such as indole derivatives and pyrrolopyrazine derivatives. These compounds also contain nitrogen-containing heterocycles and exhibit a range of biological activities. this compound is unique due to its specific pyrazine ring structure, which imparts distinct chemical and biological properties .

List of Similar Compounds::
  • Indole derivatives
  • Pyrrolopyrazine derivatives
  • Isobutyric acid derivatives

Properties

IUPAC Name

2-methyl-2-pyrazin-2-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-8(2,7(11)12)6-5-9-3-4-10-6/h3-5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMVKNEOJHGEWGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC=CN=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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